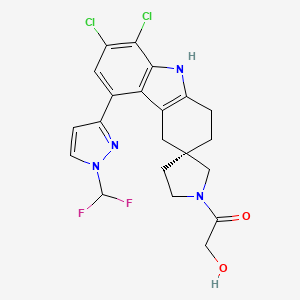
cGAS-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cGAS-IN-3 is a compound that acts as an inhibitor of the cyclic GMP-AMP synthase (cGAS) enzyme. This enzyme is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. By inhibiting cGAS, this compound can modulate immune responses, making it a valuable tool in the study and treatment of various diseases, including autoimmune disorders and cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cGAS-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediates: This involves the synthesis of key intermediate compounds through reactions such as nucleophilic substitution and condensation.
Formation of this compound: The intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems can also enhance production efficiency .
化学反应分析
Types of Reactions
cGAS-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
科学研究应用
cGAS-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the cGAS enzyme and its role in various chemical reactions.
Biology: Helps in understanding the role of cGAS in the innate immune system and its involvement in detecting cytosolic DNA.
Medicine: Potential therapeutic applications in treating autoimmune disorders, cancer, and other diseases by modulating immune responses.
Industry: Used in the development of new drugs and therapeutic agents targeting the cGAS-STING pathway
作用机制
cGAS-IN-3 exerts its effects by inhibiting the cGAS enzyme. The cGAS enzyme detects cytosolic DNA and catalyzes the synthesis of cyclic GMP-AMP (cGAMP), which then activates the stimulator of interferon genes (STING) pathway. By inhibiting cGAS, this compound prevents the production of cGAMP, thereby modulating the downstream immune response. This inhibition can reduce inflammation and immune activation, making it useful in treating conditions characterized by excessive immune responses .
相似化合物的比较
Similar Compounds
RU.521: Another cGAS inhibitor with anti-inflammatory effects.
Compound 3: A novel cGAS covalent inhibitor with promising therapeutic efficacy in inflammatory diseases.
Uniqueness
cGAS-IN-3 is unique in its specific inhibition of the cGAS enzyme, making it a valuable tool for studying the cGAS-STING pathway. Its ability to modulate immune responses also sets it apart from other compounds, providing potential therapeutic benefits in various diseases .
属性
分子式 |
C21H20Cl2F2N4O2 |
|---|---|
分子量 |
469.3 g/mol |
IUPAC 名称 |
1-[(3R)-7,8-dichloro-5-[1-(difluoromethyl)pyrazol-3-yl]spiro[1,2,4,9-tetrahydrocarbazole-3,3'-pyrrolidine]-1'-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H20Cl2F2N4O2/c22-13-7-11(15-2-5-29(27-15)20(24)25)17-12-8-21(4-6-28(10-21)16(31)9-30)3-1-14(12)26-19(17)18(13)23/h2,5,7,20,26,30H,1,3-4,6,8-10H2/t21-/m0/s1 |
InChI 键 |
WXJAKMBSZUGJQA-NRFANRHFSA-N |
手性 SMILES |
C1C[C@]2(CCN(C2)C(=O)CO)CC3=C1NC4=C3C(=CC(=C4Cl)Cl)C5=NN(C=C5)C(F)F |
规范 SMILES |
C1CC2(CCN(C2)C(=O)CO)CC3=C1NC4=C3C(=CC(=C4Cl)Cl)C5=NN(C=C5)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


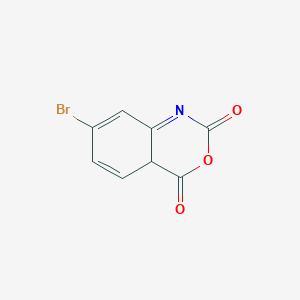
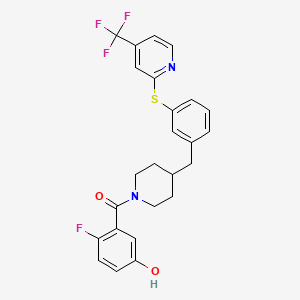
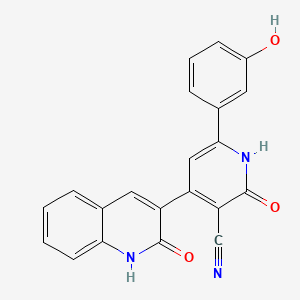

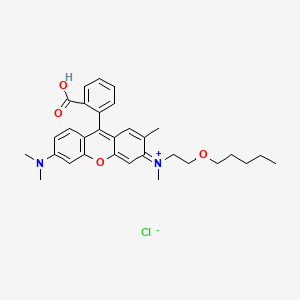
![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester](/img/structure/B12364536.png)
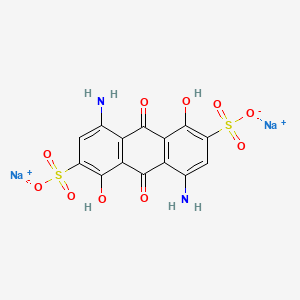
![3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)
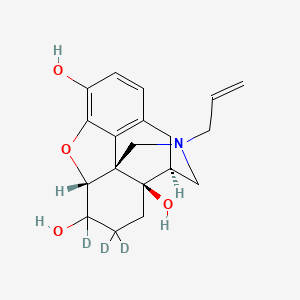
![4-[[4-[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid](/img/structure/B12364573.png)
![3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12364577.png)

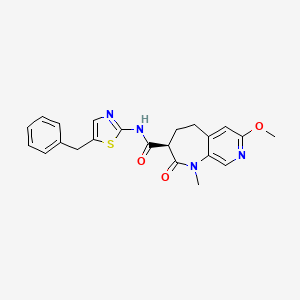
![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)
